2-(6-methyl-1H-indol-3-yl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including “2-(6-methyl-1H-indol-3-yl)ethanamine,” often involves complex reactions that can include cyclization, substitution, and rearrangement steps. A method reported involves the cyclization of 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone to synthesize novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives (Kumbhare et al., 2013). These methods demonstrate the complexity and versatility in the synthesis of indole-based compounds.
Molecular Structure Analysis
The molecular structure of indole derivatives, including “2-(6-methyl-1H-indol-3-yl)ethanamine,” is crucial for their chemical behavior and biological activity. Structural evaluations often involve spectroscopic methods such as IR, 1H NMR, and mass spectroscopy, alongside single-crystal X-ray diffraction analysis to determine the precise arrangement of atoms within the molecule. For example, the synthesis and structural evaluation of indole and gramine derivatives provide insights into their molecular configurations and intermolecular interactions, which are essential for understanding their chemical properties (Lovel Kukuljan et al., 2016).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, which significantly influence their chemical properties. The reactions and properties of these compounds are often studied in the context of their potential as intermediates in the synthesis of more complex molecules or for their antimicrobial activities. For instance, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, highlighting the relationship between chemical structure and biological activity (Kumbhare et al., 2013).
Physical Properties Analysis
The physical properties of “2-(6-methyl-1H-indol-3-yl)ethanamine” and related compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The determination of these properties is essential for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity, stability, and pH-dependence, are critical for their application in chemical synthesis and drug design. These properties are determined by the indole core's electronic structure and the substituents attached to it. Studies on the synthesis, structural evaluation, and chemical behavior of indole derivatives provide valuable information on their potential uses in various scientific fields.
Scientific Research Applications
Synthesis and Chemical Modifications
- N-Desmethyltriptans Synthesis : A straightforward method for synthesizing N-methyl-2-[5-substituted-1H-indole-3-yl]ethanamines, which are metabolites of tryptans, highlights the significance of simple and efficient isolation of N-desmethyltriptans derivatives (Mittapelli et al., 2009).
DNA Binding and Antimicrobial Activity
- DNA Binding and Cytotoxicity Studies : Cu(II) complexes with tridentate ligands, including variants of 1H-indole ethanamines, demonstrate good DNA binding propensity and minor structural changes in DNA. These complexes exhibit low toxicity for different cancer cell lines (Kumar et al., 2012).
- Antimicrobial Activity : Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives show in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species (Kumbhare et al., 2013).
Catalytic and Biological Activities
- Trinuclear Rare-Earth Metal Amido Complexes : Novel trinuclear rare-earth metal amido complexes, incorporating indolyl in various bonding modes, display high catalytic activity for C-P bond formation in hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).
- Cytotoxic Effects on Cancer Cells : Marine bisindole alkaloid derivatives of 2,2-bis(6-bromo-1H-indol-3-yl) ethanamine exhibit cytotoxic effects on human cancer cells, with apoptotic activity correlated to specific structural features (Burattini et al., 2022).
Structural and Synthetic Developments
- Synthesis of Novel Indole-Derived Thioureas : 2-(1H-indol-3-yl)ethylthiourea derivatives exhibit antimicrobial and antiviral activities, including potent activity against HIV-1 (Sanna et al., 2018).
- Asymmetric Synthesis of Indole Derivatives : Enantioselective iso-Pictet-Spengler reactions with α-ketoamides lead to underexplored indole core structures, useful in medicinal chemistry (Schönherr & Leighton, 2012).
properties
IUPAC Name |
2-(6-methyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8/h2-3,6-7,13H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXFHYJXGYXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978098 | |
Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methyl-1H-indol-3-yl)ethanamine | |
CAS RN |
62500-90-7 | |
Record name | 1H-Indole-3-ethanamine, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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